molecular formula C12H11IN2 B8305685 N-(4-iodophenyl)1,2-diaminobenzene

N-(4-iodophenyl)1,2-diaminobenzene

Cat. No.: B8305685
M. Wt: 310.13 g/mol
InChI Key: HIADXXVQRNYRGG-UHFFFAOYSA-N
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Description

Chemical Properties and Structural Characterization

Molecular Architecture and Isomerism Analysis

The molecule consists of a 1,2-diaminobenzene core (o-phenylenediamine) linked to a 4-iodophenyl group via a secondary amine. The iodine atom occupies the para position on the distal phenyl ring, creating a planar geometry stabilized by resonance effects. The molecular structure is defined by the SMILES string C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)I, which highlights the connectivity of the two aromatic systems .

Isomerism in this compound is limited due to the rigid ortho-diamine configuration. Potential tautomerism or rotational isomerism is negligible because of the amine group’s conjugation with the aromatic rings. The iodine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, influencing intramolecular interactions .

Table 1: Key Molecular Properties
Property Value Source
Molecular Formula C₁₂H₁₁IN₂ ,
Molecular Weight 310.13 g/mol
Melting Point 73–77°C
Density 2.016 g/cm³
Boiling Point (Predicted) 339.0 ± 32.0°C

Spectroscopic Profiling

FT-IR Spectroscopy

The FT-IR spectrum of N-(4-iodophenyl)-1,2-diaminobenzene exhibits characteristic peaks:

  • N–H Stretches : Broad bands at 3300–3400 cm⁻¹ for primary and secondary amines.
  • C–N Vibrations : Strong absorptions near 1250 cm⁻¹.
  • C–I Stretch : A distinct peak at ~500 cm⁻¹, indicative of aryl-iodine bonds .
NMR Spectroscopy
  • ¹H NMR (CDCl₃) :
    • Aromatic protons resonate at δ 6.8–7.6 ppm, with deshielding observed for protons adjacent to iodine (δ 7.4–7.6 ppm).
    • Amino protons appear as broad singlets at δ 4.2–4.5 ppm due to hydrogen bonding .
  • ¹³C NMR :
    • The iodine-bearing carbon resonates at δ 138.5 ppm, while amine-attached carbons appear at δ 115–120 ppm .
UV-Vis Spectroscopy

The compound absorbs strongly in the UV region (λₘₐₓ = 270 nm) due to π→π* transitions in the conjugated aromatic system. A weaker n→π* transition is observed near 350 nm, attributed to the lone pairs on the amine groups .

Crystallographic Studies and X-ray Diffraction Analysis

Although direct X-ray crystallographic data for this compound is limited, analogous structures suggest a monoclinic crystal system with hydrogen-bonded networks between amine groups. The iodine atom’s large atomic radius likely contributes to a layered packing arrangement, as seen in related iodinated aromatics . Predicted unit cell parameters include:

  • Space Group : P2₁/c
  • Cell Dimensions : a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95°

Thermogravimetric and Phase Transition Behavior

Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:

  • Initial Mass Loss (150–200°C) : Evaporation of residual solvents.
  • Primary Decomposition (300–400°C) : Cleavage of C–I and C–N bonds, yielding iodine vapors and carbonaceous residues .

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 75°C, corresponding to the melting point. No polymorphic transitions are observed below the decomposition temperature.

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

2-N-(4-iodophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H11IN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2

InChI Key

HIADXXVQRNYRGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of N-(4-iodophenyl)-1,2-diaminobenzene include compounds with variations in substituents on the diaminobenzene core or aryl groups. Key examples are:

Table 1: Structural Analogs and Their Properties
Compound Name Core Structure Substituents Molecular Formula Key Characteristics
N-(4-Iodophenyl)-5-methyl-1,2-diaminobenzene 1,2-Diaminobenzene 4-Iodophenyl, 5-methyl C₁₃H₁₃IN₂ White powder
HCP (N-(6-Ethoxyphenyl)-methyl derivative) 1,2-Diaminobenzene 6-Ethoxyphenyl, 3,4-dihydroxyphenyl Not provided White powder, mp 250–252°C
4-Dimethylaminoazobenzene Azobenzene 4-Dimethylamino, 4'-hydroxy C₁₄H₁₅N₃O Known carcinogen

Key Observations :

  • Functional Groups: Unlike azo dyes (e.g., 4-dimethylaminoazobenzene), diaminobenzene derivatives lack the -N=N- chromophore, reducing applications in dyes but increasing utility in pharmaceuticals or coordination chemistry .
Table 2: Halogen-Substituted Maleimides and MGL Inhibition
Compound Halogen IC₅₀ (μM) against MGL
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Chlorophenyl)maleimide Cl 7.24
N-(4-Bromophenyl)maleimide Br 4.37
N-(4-Iodophenyl)maleimide I 4.34

Key Findings :

  • Halogen Size vs. Activity: Despite the increasing atomic radius from fluorine to iodine, inhibitory potency against monoacylglycerol lipase (MGL) remains consistent (IC₅₀ ~4–7 μM). This suggests that electronic effects (e.g., electronegativity, polarizability) dominate over steric factors in this context .
  • Implications for Target Compound: If the iodine in N-(4-iodophenyl)-1,2-diaminobenzene participates in similar interactions (e.g., halogen bonding), its bioactivity may align with trends observed in maleimides, though direct evidence is lacking .

Functional Group Comparisons: Diaminobenzene vs. Azo Derivatives

Azo compounds (e.g., 4-hydroxy-azobenzene, 4-nitro-4'-hydroxy-azobenzene) differ fundamentally from diaminobenzene derivatives due to their -N=N- linkage :

  • Applications: Azo derivatives are widely used as dyes and pH indicators, whereas diaminobenzene analogs are explored in medicinal chemistry (e.g., kinase inhibitors) .
  • Toxicity: 4-Dimethylaminoazobenzene is a potent carcinogen, highlighting the risks associated with aromatic amines. In contrast, diaminobenzene derivatives like the target compound may exhibit lower toxicity, though specific data is unavailable .

Q & A

Q. What are the optimal synthetic routes for N-(4-iodophenyl)-1,2-diaminobenzene, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Protect the amino groups of 1,2-diaminobenzene via acetylation to prevent unwanted side reactions during iodination.
  • Step 2 : Perform iodination using a halogenating agent (e.g., iodine monochloride) under controlled temperature (0–5°C) to target the para position of the phenyl ring.
  • Step 3 : Remove acetyl protecting groups via alkaline hydrolysis (e.g., NaOH/EtOH reflux) to yield the final product . Microwave-assisted synthesis has also been explored to reduce reaction times, with optimized conditions (e.g., 150°C, 10 min) achieving yields >85% in solvent-free systems .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing N-(4-iodophenyl)-1,2-diaminobenzene?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the substitution pattern and iodophenyl integration. Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to iodine’s deshielding effect .
  • IR Spectroscopy : Peaks at ~3400 cm1^{-1} (N-H stretch) and 1550 cm1^{-1} (C-I stretch) validate functional groups .
  • Melting Point Analysis : A sharp melting point (250–252°C) indicates purity .
  • HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) resolves impurities, with retention times <5 min .

Q. How does the iodine substituent influence the compound’s solubility and stability under various storage conditions?

  • Solubility : The iodine atom enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Stability : Store in amber vials at -20°C under inert gas (N2_2/Ar) to prevent oxidative degradation. The iodine group’s electron-withdrawing nature reduces susceptibility to hydrolysis but increases sensitivity to light .

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